molecular formula C25H27NO2 B12534682 1-(2,2-Diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 802914-18-7

1-(2,2-Diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12534682
CAS No.: 802914-18-7
M. Wt: 373.5 g/mol
InChI Key: KMNZRDJTHNNCDT-UHFFFAOYSA-N
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Description

1-(2,2-Diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with a 2,2-diphenylethyl group and two methoxy groups at the 5 and 6 positions. This structural arrangement imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2,2-diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an appropriate phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline core.

    Introduction of the Diphenylethyl Group: The 2,2-diphenylethyl group can be introduced via Friedel-Crafts alkylation, where the tetrahydroisoquinoline core reacts with a diphenylethyl halide in the presence of a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2,2-Diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as halides or amines replace the methoxy groups, forming new derivatives.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the methoxy groups, yielding the corresponding hydroxyl derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as dichloromethane, ethanol, or water. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,2-Diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: This compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to certain natural alkaloids.

    Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism or interact with receptors in the central nervous system, affecting signal transduction pathways.

Comparison with Similar Compounds

1-(2,2-Diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

    1-(2,2-Diphenylethyl)-3,4-dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound differs in the position of the methoxy groups, which can affect its chemical reactivity and biological activity.

    1-(2,2-Diphenylethyl)-5,6-dihydroxy-1,2,3,4-tetrahydroisoquinoline: The presence of hydroxyl groups instead of methoxy groups can lead to different hydrogen bonding interactions and solubility properties.

    1-(2,2-Diphenylethyl)-5,6-dimethoxy-3,4-dihydroisoquinoline: The reduction of the tetrahydroisoquinoline core to a dihydroisoquinoline can alter the compound’s stability and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various research applications.

Properties

CAS No.

802914-18-7

Molecular Formula

C25H27NO2

Molecular Weight

373.5 g/mol

IUPAC Name

1-(2,2-diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C25H27NO2/c1-27-24-14-13-20-21(25(24)28-2)15-16-26-23(20)17-22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,22-23,26H,15-17H2,1-2H3

InChI Key

KMNZRDJTHNNCDT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(NCC2)CC(C3=CC=CC=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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